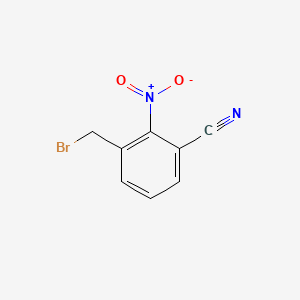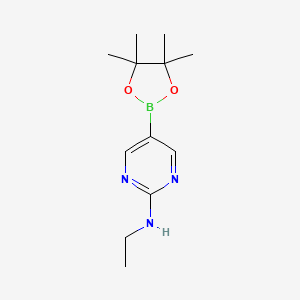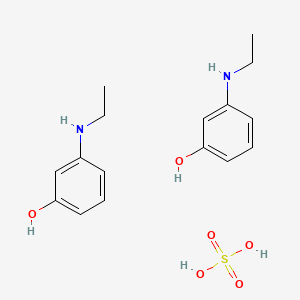
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O . It is commonly used in the preparation of poly (arylene ether)s (PAEs) .
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-4H .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular weight of 253.02 g/mol . It is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Research on similar compounds has shown significant applications in catalysis and organic synthesis. For instance, the use of monodentate transient directing groups (MonoTDG) enables Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method achieves high efficiency and good functional group tolerance, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds from amidated products. This approach demonstrates the compound's utility in diversifying synthetic routes and accessing complex organic structures (Wu et al., 2021).
Polymer Science
In polymer science, derivatives of benzaldehydes, including those similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, have been used to synthesize novel copolymers. The Knoevenagel condensation of ring-substituted benzaldehydes with cyanoacetate has led to the development of trisubstituted ethylenes that copolymerize with styrene, revealing insights into copolymer composition, structure, and thermal properties. These copolymers exhibit unique thermal behaviors and potential for high-performance materials (Kharas et al., 2016).
Organometallic Synthesis
The synthesis and reactivity of organometallic compounds derived from bromo and trifluoromethyl-substituted benzene compounds highlight their versatility as starting materials. These compounds serve as intermediates for generating organometallic species such as phenylmagnesium, -lithium, and -copper, which are pivotal in various synthetic applications, showcasing the potential of halogenated trifluoromethyl benzaldehydes in organometallic chemistry (Porwisiak & Schlosser, 1996).
Fluorination Chemistry
The study of trifluoromethyltris(dialkylamino)phosphonium bromides presents another facet of research, illustrating the compound's role in fluorination chemistry. These compounds facilitate the trifluoromethylation of benzaldehyde, demonstrating the utility of related benzaldehydes in introducing fluorine into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Chernega et al., 1995).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of 5-Br-2-F-3-TMB. The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use it only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection . The compound should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXEDWUBIBSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716486 |
Source


|
| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291487-26-7 |
Source


|
| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)



